

An In-depth Technical Guide to 4'-Octylacetophenone: Properties and Synthesis

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Compound of Interest

Compound Name: 1-(4-Octylphenyl)ethanone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties of 4'-octylacetophenone and a detailed experimental protocol for its synthesis. This document is intended to serve as a valuable resource for professionals in research and development.

Core Data Presentation

The fundamental molecular data for 4'-octylacetophenone is summarized in the table below for quick reference and easy comparison.

Parameter	Value	Reference
Molecular Formula	C ₁₆ H ₂₄ O	[1][2][3][4]
Molecular Weight	232.36 g/mol	[1][2][4]
Synonyms	p-n-Octylacetophenone, 1-(4-octylphenyl)ethanone	[2][3]
CAS Number	10541-56-7	[1][2][3]

Experimental Protocol: Synthesis of 4'-Octylacetophenone via Friedel-Crafts Acylation

This section details the methodology for the synthesis of 4'-octylacetophenone using Friedel-Crafts acylation, a widely used method for preparing aromatic ketones. The protocol is adapted from established procedures for similar acetophenone derivatives.

Objective: To synthesize 4'-octylacetophenone from octylbenzene and an acylating agent in the presence of a Lewis acid catalyst.

Materials:

- Octylbenzene
- Acetic anhydride or Acetyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous toluene or dichloromethane (as solvent)
- Concentrated hydrochloric acid (HCl)
- Ice
- 5% Sodium hydroxide (NaOH) solution
- Anhydrous magnesium sulfate (MgSO_4) or calcium chloride (CaCl_2)
- Dichloromethane or diethyl ether (for extraction)
- Petroleum ether (for crystallization)

Equipment:

- Three-neck round-bottom flask
- Stirrer
- Reflux condenser with a calcium chloride drying tube
- Dropping funnel

- Heating mantle or water bath
- Beakers
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup:
 - In a dry 250 mL three-neck flask equipped with a stirrer, a dropping funnel, and a reflux condenser, add 20 g of anhydrous aluminum trichloride.
 - To the flask, add 40 mL of an anhydrous solvent like toluene or dichloromethane.
 - Prepare a mixture of the acylating agent (e.g., 6 mL of acetic anhydride) and 20 mL of the anhydrous solvent in the dropping funnel.
- Acylation Reaction:
 - Cool the three-neck flask in an ice bath.
 - Slowly add the octylbenzene to the flask with stirring.
 - Begin the dropwise addition of the acylating agent mixture from the dropping funnel to the reaction flask. Maintain a slow addition rate to control the exothermic reaction.
 - After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
 - Heat the reaction mixture in a water bath at a controlled temperature (e.g., 50-60°C) for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
- Work-up and Extraction:

- Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, with constant stirring. This step is performed to decompose the aluminum chloride complex.
- Transfer the mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with 20 mL portions of an extraction solvent like dichloromethane or diethyl ether.
- Combine all the organic layers.
- Wash the combined organic layer sequentially with a 5% sodium hydroxide solution and then with water.
- Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

- Purification:
 - Filter the dried organic layer to remove the drying agent.
 - Remove the solvent using a rotary evaporator.
 - The crude product can be further purified by vacuum distillation or by crystallization from a solvent such as petroleum ether.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of 4'-octylacetophenone.



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Caption: Workflow for the synthesis of 4'-Octylacetophenone.

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